molecular formula C4H6N4 B1252368 3-Hydrazinylpyridazine CAS No. 40972-16-5

3-Hydrazinylpyridazine

Cat. No. B1252368
CAS RN: 40972-16-5
M. Wt: 110.12 g/mol
InChI Key: YTRGNBTVTHPFJM-UHFFFAOYSA-N
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Description

3-Hydrazinylpyridazine is a chemical compound that has been explored for various synthetic applications and as an intermediate in the production of pharmaceuticals and pesticides. The interest in this compound stems from its structural properties and reactivity, which make it a valuable precursor in organic synthesis, including the synthesis of antihypertensive agents and antiproliferative compounds.

Synthesis Analysis

The synthesis of 3-Hydrazinylpyridazine and its derivatives often involves multi-step reactions, starting from basic pyridazine structures. For instance, derivatives of 3-hydrazinopyridazine have been synthesized for their potential antihypertensive activity, involving reactions of 3,6-dichloropyridazine with N-monoalkylbenzylamines, followed by hydrazination and debenzylation (Parravicini et al., 1978). Similarly, the synthesis of 3-chloro-4-methylpyridazine, an important intermediate for pesticides and antiviral drugs, involves hydrazine hydrate and citraconic anhydride, showcasing the compound's relevance in industrial applications (Yang Shao-juan, 2012).

Molecular Structure Analysis

Studies on the molecular structure of 3-Hydrazinylpyridazine compounds, such as 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, reveal planar configurations and the orientation of substituent groups, which are crucial for understanding their reactivity and interaction with biological targets. The crystal structure analysis provides insights into hydrogen bonding and molecular interactions, important for designing compounds with specific biological activities (Ather et al., 2010).

Chemical Reactions and Properties

3-Hydrazinylpyridazine undergoes various chemical reactions, forming a diverse array of derivatives with potential biological activities. For example, the formation of triazolo- and triazinopyridazine derivatives through reactions with aldehydes and subsequent cyclization processes highlights the compound's versatility in synthesizing new pharmacological agents (F. Yassin, 2009).

Scientific Research Applications

Molecular Structure Analysis

  • 3-Chloro-6-Hydrazinylpyridazine Unit Analysis : The structure of 3-chloro-6-hydrazinylpyridazine, a related compound, reveals a planar configuration, indicating potential for precise molecular interactions. This planarity may be a characteristic of 3-hydrazinylpyridazine derivatives, influencing their reactivity and interaction with other molecules (Ather et al., 2010).

Synthesis of Derivatives

  • Derivative Formation for Antiviral Applications : Synthesizing new derivatives of pyridazine, including those with hydrazinylpyridazine, has been explored for antiviral applications, specifically against hepatitis A virus (HAV). This indicates a potential role of 3-hydrazinylpyridazine in antiviral drug development (Flefel et al., 2017).
  • Functionalized Compounds Using Hydrazinopyridazines : 3-Hydrazinopyridazines have been used as building blocks for various functionalized compounds, including 1,2,4-triazolo[4,3-b]pyridazines and pyrazole derivatives. These compounds have diverse applications in pharmaceuticals and material sciences (Svete, 2005).

Antimicrobial and Antiproliferative Properties

  • Antimicrobial Activity : Derivatives of hydrazinopyridazine have been studied for their antimicrobial properties, suggesting potential uses in combating bacterial infections (Yassin, 2009).
  • Antiproliferative Effects : Some 3-hydrazinopyridazine compounds demonstrate notable antiproliferative effects, making them candidates for anticancer drug screening. This suggests that 3-hydrazinylpyridazine could be a valuable compound in the development of new anticancer therapies (Csókás et al., 2013).

Pharmacological Applications

  • Synthesis and Biotransformation in Pharmacology : Various derivatives of 3-hydrazinopyridazine exhibit interesting pharmacological properties, including potential use as chemotherapeutics and peripheral vasodilators. Their biotransformation and synthesis are critical in understanding their pharmacological applications (Pinza & Pifferi, 1994).

Diverse Chemical Reactions

  • Synthesis of Novel Heterocyclic Systems : The use of 3-hydrazinylpyridazine in synthesizing novel heterocyclic systems, like pyridazino[6,1-c]pyrimido[5,4-e][1,2,4]triazine, showcases its versatility in creating complex chemical structures with potential pharmaceutical applications (Akaberi et al., 2016).

Future Directions

Research on pyrazole and pyridazine derivatives, including 3-Hydrazinylpyridazine, continues in order to search for new compounds with fungicidal, herbicidal, and insecticidal activities . The aim is to develop new, more eco-friendly drugs with different mechanisms of action .

properties

IUPAC Name

pyridazin-3-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-7-4-2-1-3-6-8-4/h1-3H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRGNBTVTHPFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485431
Record name 3-Hydrazinopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinylpyridazine

CAS RN

40972-16-5
Record name 3-Hydrazinopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Q Wu, Z Sun, Z Chen, J Liu, H Ding, C Luo… - Bioorganic & Medicinal …, 2022 - Elsevier
… As shown in Table 1, among the tested five analogs of hydralazine hydrochloride, only 3-hydrazinylpyridazine has a similar inhibitory activity to the parent compound. The other four …
Number of citations: 2 www.sciencedirect.com
PG Sergeev, VG Nenajdenko - Russian Chemical Reviews, 2020 - iopscience.iop.org
The review is devoted to recent advances in the chemistry of pyridazine—a six-membered heterocycle containing two nitrogen atoms in adjacent positions. The practical significance of …
Number of citations: 30 iopscience.iop.org
S Ma, J Qiang, L Li, Y Mo, M She, Z Yang… - Journal of Materials …, 2019 - pubs.rsc.org
… All reagents (rhodamine B, 2-hydrazinopyrimidine, 2-hydrazinopyrazine, 3-hydrazinylpyridazine, etc.) were purchased from a commercial supplier (Beijing InnoChem Science & …
Number of citations: 13 pubs.rsc.org
MY Hamed, AF Aly, NH Abdullah… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… 20 with hydrazine monohydrate in dioxane as a solvent afforded 3-hydrazinylpyridazine 21 (Scheme 4). … 6-([1,1'-Biphenyl]-4-yl)-4-(3,4-dimethoxyphenyl)-3-hydrazinylpyridazine (21) …
Number of citations: 5 www.tandfonline.com

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